

An In-depth Technical Guide to the Structure of Mal-PEG6-Boc

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Compound of Interest

Compound Name: Mal-PEG6-Boc

Cat. No.: B608851

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure and functional components of Maleimide-PEG6-tert-butyloxycarbonyl (**Mal-PEG6-Boc**). This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and proteomics, enabling the covalent linkage of molecules of interest.

Core Structure and Functional Groups

Mal-PEG6-Boc is a linear molecule composed of three key functional moieties: a maleimide group, a hexaethylene glycol (PEG6) spacer, and a tert-butyloxycarbonyl (Boc) protected functional group. The systematic IUPAC name for this compound is tert-butyl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18-hexaoxahenicosan-21-oate[1].

The molecule's structure is characterized by the following components:

- **Maleimide (Mal):** Located at one terminus, this reactive group specifically and efficiently forms a stable thioether bond with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides.
- **Hexaethylene Glycol (PEG6):** This central polyethylene glycol spacer consists of six repeating ethylene glycol units. The PEG chain is hydrophilic, which enhances the solubility of the entire molecule and the resulting conjugate in aqueous environments[1][2]. It also provides a flexible and defined-length bridge between the conjugated molecules.

- tert-Butyloxycarbonyl (Boc): The other terminus of the linker features a tert-butyl ester, which serves as a protecting group for a carboxylic acid[1]. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the terminal carboxylic acid for subsequent conjugation reactions[1][2].

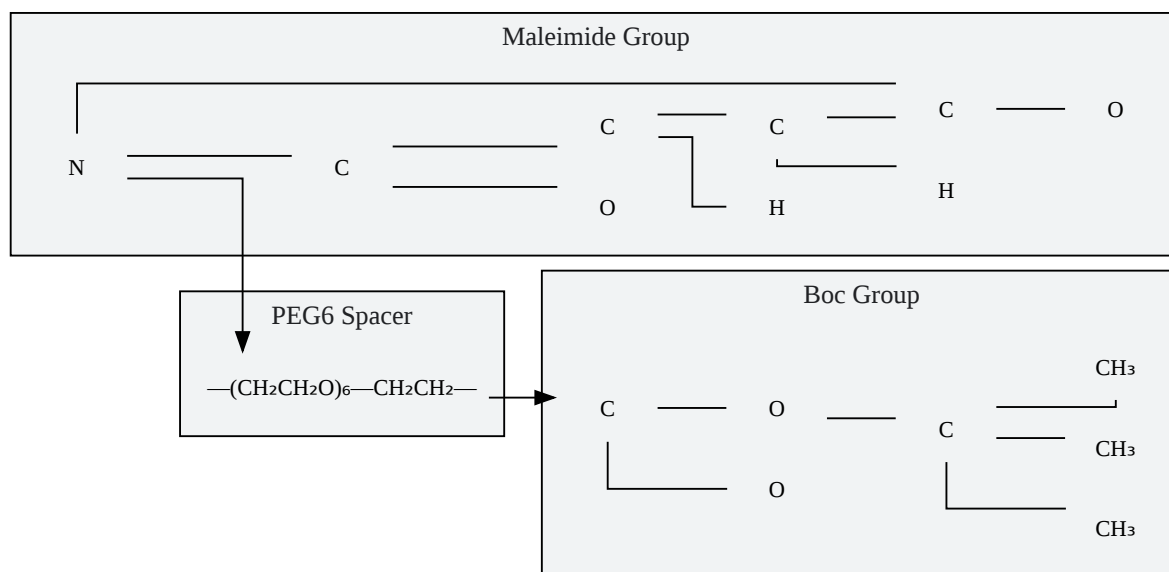
Quantitative Data Summary

The following table summarizes the key quantitative data for **Mal-PEG6-Boc**, facilitating its use in experimental design and analysis.

Property	Value	Reference
CAS Number	518044-37-6	[1]
Chemical Formula	C ₂₃ H ₃₉ NO ₁₀	[1]
Molecular Weight	489.56 g/mol	[1]
Exact Mass	489.2574	[1]
Purity	>95%	[1]

Molecular Structure Diagram

The following diagram, generated using Graphviz (DOT language), illustrates the chemical structure of **Mal-PEG6-Boc**, highlighting its distinct functional components.



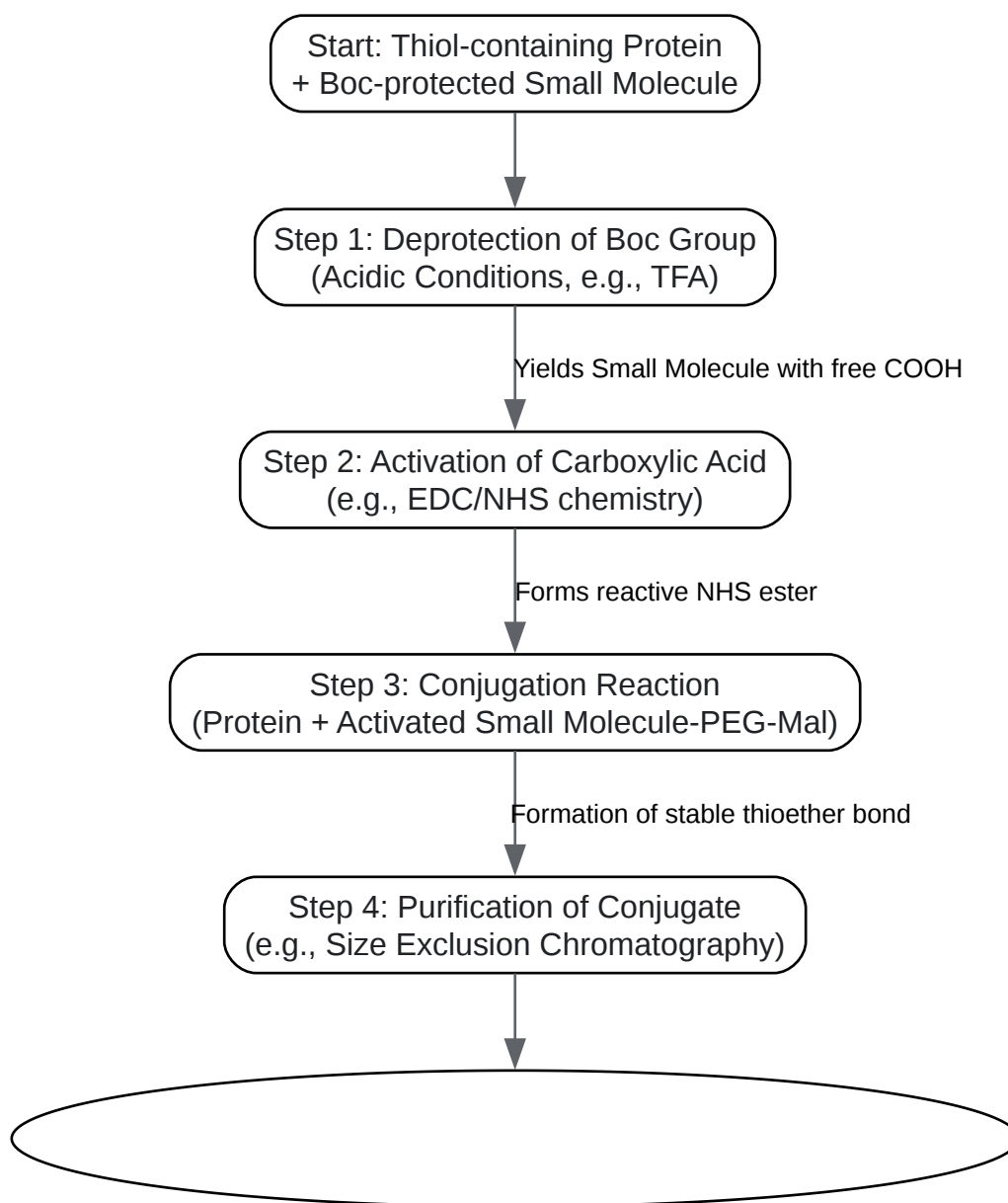
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Chemical structure of **Mal-PEG6-Boc**.

Experimental Protocols

While specific experimental protocols are highly dependent on the application, the general workflow for utilizing **Mal-PEG6-Boc** in a bioconjugation experiment, such as labeling a protein with a small molecule, is outlined below.

Logical Workflow for Protein-Small Molecule Conjugation:



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Generalized workflow for bioconjugation.

Signaling Pathway Analogy for Linker Function:

The function of **Mal-PEG6-Boc** can be conceptualized as a signaling pathway where each component enables the next step in the conjugation process.



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Functional pathway of **Mal-PEG6-Boc**.

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References

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- 2. Mal-PEG6-acid, 518044-42-3 | BroadPharm [broadpharm.com]
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